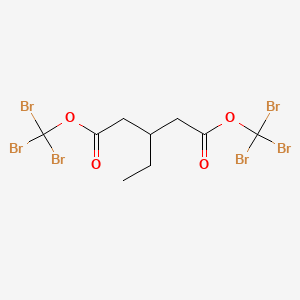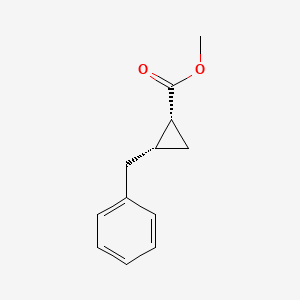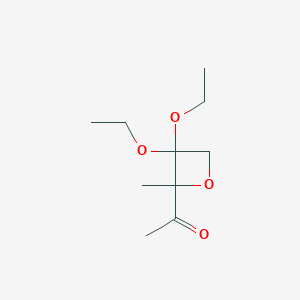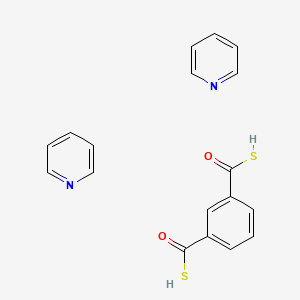
Bis(tribromomethyl) 3-ethylpentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(tribromomethyl) 3-ethylpentanedioate is a chemical compound with the molecular formula C10H12Br6O4 It is characterized by the presence of two tribromomethyl groups attached to a 3-ethylpentanedioate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(tribromomethyl) 3-ethylpentanedioate typically involves the bromination of 3-ethylpentanedioic acid derivatives. One common method is the electrochemical bromination of alkyl aromatic compounds using a two-phase electrolysis system. This process involves the use of aqueous sodium bromide (40-50%) with a catalytic amount of hydrobromic acid as the electrolyte, and chloroform containing the alkyl aromatic compound as the organic phase. The reaction is carried out in a single-compartment electrochemical cell at temperatures between 10-15°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar electrochemical methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Bis(tribromomethyl) 3-ethylpentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the tribromomethyl groups to less brominated derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Nucleophiles: Nucleophiles such as hydroxide ions, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce less brominated compounds.
科学的研究の応用
Bis(tribromomethyl) 3-ethylpentanedioate has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
作用機序
The mechanism of action of bis(tribromomethyl) 3-ethylpentanedioate involves the interaction of its tribromomethyl groups with molecular targets. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and conditions.
類似化合物との比較
Similar Compounds
Bis(bromomethyl)benzene: A compound with similar brominated groups but a different backbone structure.
Dibromomethylbenzene: Contains fewer bromine atoms and a different arrangement of functional groups.
Tribromomethylbenzene: Similar bromination pattern but attached to a benzene ring instead of a 3-ethylpentanedioate backbone.
Uniqueness
Bis(tribromomethyl) 3-ethylpentanedioate is unique due to its specific combination of tribromomethyl groups and the 3-ethylpentanedioate backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
88070-50-2 |
|---|---|
分子式 |
C9H10Br6O4 |
分子量 |
661.6 g/mol |
IUPAC名 |
bis(tribromomethyl) 3-ethylpentanedioate |
InChI |
InChI=1S/C9H10Br6O4/c1-2-5(3-6(16)18-8(10,11)12)4-7(17)19-9(13,14)15/h5H,2-4H2,1H3 |
InChIキー |
TZUTVNCYABGYQN-UHFFFAOYSA-N |
正規SMILES |
CCC(CC(=O)OC(Br)(Br)Br)CC(=O)OC(Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-Methyloxan-4-yl)methylidene]hydroxylamine](/img/structure/B14391798.png)

![4-Methyl-N-[(4-methylbenzoyl)oxy]-N-phenylbenzamide](/img/structure/B14391806.png)
![S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate](/img/structure/B14391815.png)


![5-[(2-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione](/img/structure/B14391839.png)
![Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14391849.png)
![5-[4-(4-Methoxyphenyl)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14391850.png)
![N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine](/img/structure/B14391851.png)

![N,N'-(Propane-1,3-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14391858.png)


